molecular formula C22H21N3O3S B271078 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B271078
M. Wt: 407.5 g/mol
InChI Key: CBTNQEAKDWMVBE-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride and pyrrolidine-3-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity. The presence of

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N3O3S/c1-14-6-8-17(9-7-14)25-12-16(11-20(25)26)21(27)24-22-23-19(13-29-22)15-4-3-5-18(10-15)28-2/h3-10,13,16H,11-12H2,1-2H3,(H,23,24,27)

InChI Key

CBTNQEAKDWMVBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)OC

Origin of Product

United States

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